molecular formula C14H13ClN2O2S B2371644 N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide CAS No. 1436117-01-9

N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide

Cat. No.: B2371644
CAS No.: 1436117-01-9
M. Wt: 308.78
InChI Key: GFSVFZMRLLCGQL-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide is a synthetic compound designed for research and development, particularly in medicinal chemistry. This molecule features a 6-chloropyridine-2-carboxamide moiety, a structure known to be a versatile building block in organic synthesis . The compound is further functionalized with a benzenesulfinylethyl group. The sulfinyl group is a notable pharmacophore found in various biologically active molecules, and sulfonamide derivatives are extensively documented in scientific literature for their broad therapeutic potential, including applications as antibacterial, anticonvulsant, anticancer, and antimalarial agents . As a hybrid molecule, it is of significant interest for probing structure-activity relationships and for the discovery and optimization of new therapeutic candidates. Researchers can leverage this compound in hit-to-lead campaigns, particularly in developing enzyme inhibitors or targeting specific biological pathways. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c15-13-8-4-7-12(17-13)14(18)16-9-10-20(19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSVFZMRLLCGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCNC(=O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyridine-2-carboxylic Acid

6-Chloropyridine-2-carboxylic acid is synthesized via directed ortho-metallation or halogenation of pyridine-2-carboxylic acid. A common approach involves:

  • Step 1 : Nitration of pyridine-2-carboxylic acid to introduce a nitro group at the 6-position.
  • Step 2 : Reduction of the nitro group to an amine, followed by Sandmeyer reaction to replace the amine with chlorine.

Reaction Conditions :

  • Nitration: HNO₃/H₂SO₄, 0–5°C, 4 hours (yield: 65–70%).
  • Sandmeyer Reaction: CuCl/HCl, 60°C, 2 hours (yield: 80–85%).

Activation of the Carboxylic Acid

The carboxylic acid is converted to an acid chloride or mixed anhydride for amide coupling:

  • Acid Chloride : React with thionyl chloride (SOCl₂) at reflux for 2 hours (quantitative yield).
  • Mixed Anhydride : Use ethyl chloroformate in the presence of triethylamine.

Synthesis of 2-(Benzenesulfinyl)ethylamine

Preparation of 2-(Benzenesulfanyl)ethylamine

The sulfide precursor is synthesized via nucleophilic substitution:

  • Reactants : Benzenethiol and 2-chloroethylamine hydrochloride.
  • Conditions : K₂CO₃ in DMF, 60°C, 12 hours (yield: 75–80%).

Oxidation to Sulfoxide

The sulfide is oxidized to the sulfinyl group using:

  • mCPBA (meta-chloroperbenzoic acid) : CH₂Cl₂, 0°C to room temperature, 2 hours (yield: 90–95%).
  • H₂O₂/Na₂WO₄ : Ethanol/water, 50°C, 4 hours (yield: 85–90%).

Critical Note : Over-oxidation to sulfone must be controlled by stoichiometric monitoring.

Amide Bond Formation

Coupling via Acid Chloride

  • Reactants : 6-Chloropyridine-2-carbonyl chloride + 2-(benzenesulfinyl)ethylamine.
  • Conditions : Dichloromethane, triethylamine, 0°C to room temperature, 4 hours.
  • Yield : 70–75% after column chromatography.

Carbodiimide-Mediated Coupling

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
  • Conditions : DMF, 24 hours, room temperature.
  • Yield : 65–70%.

Alternative Routes and Optimization

One-Pot Sequential Synthesis

A patent method for analogous sulfonamides describes a one-pot approach:

  • Sulfoxide Formation : React benzenethiol with 2-aminoethyl chloride under oxidative conditions.
  • In Situ Amide Coupling : Add 6-chloropyridine-2-carboxylic acid and EDCl.
    Yield : 60–65%, with reduced purification steps.

Solid-Phase Synthesis

A resin-bound strategy (reported for related pyridinecarboxamides) immobilizes the carboxylic acid, enabling iterative coupling and oxidation. This method offers high purity (>95%) but lower overall yield (50–55%).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.0 Hz, 1H, pyridine-H), 7.85–7.70 (m, 5H, benzene-H), 4.10 (t, J=6.0 Hz, 2H, CH₂S(O)), 3.65 (q, J=6.0 Hz, 2H, CH₂NH), 2.95 (s, 1H, NH).
  • HRMS : [M+H]⁺ calc. for C₁₄H₁₄ClN₂O₂S: 325.0412; found: 325.0409.

Purity and Yield Comparison

Method Yield (%) Purity (%) Key Advantage
Acid Chloride Coupling 70–75 98 High reproducibility
EDCl/HOBt 65–70 95 Mild conditions
One-Pot Sequential 60–65 90 Reduced steps
Solid-Phase 50–55 >95 High purity, automated synthesis

Challenges and Mitigation Strategies

  • Sulfoxide Racemization : The benzenesulfinyl group is prone to racemization under acidic/basic conditions. Use of non-polar solvents (e.g., CH₂Cl₂) and low temperatures minimizes this.
  • Byproduct Formation : Over-oxidation to sulfone is avoided by limiting oxidant equivalents (e.g., 1.1 eq mCPBA).

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, where the benzenesulfinyl group is reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), acetonitrile, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Amine or thiol nucleophiles, dimethylformamide (DMF), elevated temperature.

Major Products Formed

    Oxidation: Formation of N-[2-(Benzenesulfonyl)ethyl]-6-chloropyridine-2-carboxamide.

    Reduction: Formation of N-[2-(Benzenesulfanyl)ethyl]-6-chloropyridine-2-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide involves its interaction with specific molecular targets. The benzenesulfinyl group can form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. The chloropyridine ring may also contribute to binding affinity and specificity towards certain biological targets. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s unique features are best understood by comparing it to similar molecules:

Table 1: Key Structural Comparisons
Compound Name Core Structure Key Substituents Potential Application Reference
N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide Pyridine-2-carboxamide 6-chloro, benzenesulfinyl ethyl Agrochemical/Pharmaceutical
N-(2,6-dimethyl-4-heptafluoroisopropyl)phenyl 6-chloropyridine-2-carboxamide Pyridine-2-carboxamide 6-chloro, heptafluoroisopropylphenyl Insecticide
Fenticonazole Impurity B (EP) Imidazole Benzenesulfinyl benzyl, dichlorophenyl Pharmaceutical impurity
Key Observations:
  • Pyridine Core vs. Imidazole : The target compound’s pyridine ring (vs. imidazole in Fenticonazole Impurity B) may confer distinct electronic properties, affecting binding interactions in biological systems.
  • Substituent Effects: The 6-chloro group in pyridine analogs () is associated with insecticidal activity, likely due to enhanced electrophilicity and stability. Benzenesulfinyl groups () may improve solubility or metabolic stability compared to hydrophobic fluorinated groups (e.g., heptafluoroisopropyl in ).

Research Findings and Implications

  • Structural Optimization : Substituting the pyridine carboxamide’s aryl group (e.g., benzenesulfinyl vs. heptafluoroisopropyl) allows tuning of bioactivity and physicochemical properties.
  • Unanswered Questions : The target compound’s efficacy in biological systems remains unverified. Further studies could compare its insecticidal potency to analogs or assess its stability in pharmaceutical formulations.

Biological Activity

N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer treatment. This article provides a detailed overview of its biological mechanisms, research findings, and potential therapeutic applications.

Target Enzyme: Carbonic Anhydrase IX (CA IX)
The primary target of this compound is carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in tumor metabolism. The compound inhibits CA IX, leading to altered pH levels within tumor cells, which can inhibit their growth and proliferation.

Biochemical Pathways
The inhibition of CA IX affects the metabolic pathways of tumor cells, which typically rely on anaerobic glycolysis. By disrupting this process, the compound can induce anti-proliferative effects on various cancer cell lines.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent anti-cancer activity against several human cancer cell lines. For example, it has shown significant cytotoxic effects on MDA-MB-231 breast cancer cells, with apoptosis induction evidenced by increased annexin V-FITC positivity .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals that variations in functional groups significantly impact biological activity:

Compound NameTarget EnzymeIC50 (nM)Biological Activity
This compoundCA IXNot specifiedInduces apoptosis in cancer cells
N-[2-(Benzenesulfonyl)ethyl]-6-chloropyridine-2-carboxamideCA IX10.93–25.06Significant apoptosis induction
N-[2-(Benzenesulfanyl)ethyl]-6-chloropyridine-2-carboxamideCA II1.55–3.92Moderate anti-cancer activity

This table illustrates how modifications to the sulfinyl group can alter the compound's efficacy against specific targets.

Case Studies

  • Breast Cancer Treatment
    In a study focusing on MDA-MB-231 cells, treatment with this compound resulted in a 22-fold increase in apoptotic cells compared to controls. This indicates a strong potential for this compound in therapeutic applications against aggressive breast cancer types .
  • Antimicrobial Activity
    Beyond its anticancer properties, this compound has also been evaluated for antimicrobial effects. The inhibition of carbonic anhydrases in bacteria suggests that it may interfere with bacterial growth and pathogenicity, presenting another avenue for research and application .

Q & A

Basic Question: What are the recommended synthetic routes for N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A validated method involves reacting 6-chloropyridine-2-carbonyl chloride with 2-(benzenesulfinyl)ethylamine in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C. The reaction is typically stirred for 12–24 hours, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of carbonyl chloride to amine) and monitoring pH to prevent sulfoxide decomposition. Yield improvements (up to 75%) are achieved by using Hünig’s base (DIPEA) as a proton scavenger .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm the sulfinyl group (δ 2.8–3.2 ppm for CH2-SO-) and pyridine ring protons (δ 7.5–8.5 ppm). Aromatic protons from the benzenesulfinyl moiety appear as multiplet signals between δ 7.2–7.8 ppm .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% formic acid) resolve impurities. Expected m/z: 351.8 [M+H]+ .
  • XRD : For crystalline samples, confirms spatial arrangement of the sulfinyl group and pyridine-carboxamide linkage .

Advanced Question: How does the sulfinyl group influence the compound’s reactivity and stability under varying experimental conditions?

Answer:
The sulfinyl moiety introduces chirality and polarizability, affecting solubility in polar solvents (e.g., DMSO, methanol). Stability studies show decomposition above 150°C, forming benzenesulfinic acid and ethylene derivatives. In aqueous media (pH < 3), protonation of the sulfinyl oxygen accelerates hydrolysis. Stabilization strategies include storage at –20°C under argon and avoiding prolonged exposure to UV light . Reactivity with nucleophiles (e.g., thiols) is mitigated by using chelating agents (e.g., EDTA) in buffer systems .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in IC50 values (e.g., enzyme inhibition assays) often arise from assay conditions. Key steps include:

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays).
  • SAR Analysis : Compare analogs (e.g., replacing benzenesulfinyl with methylsulfonyl) to isolate electronic effects. For example, sulfinyl derivatives show 3-fold higher affinity for ATP-binding pockets due to hydrogen bonding .
  • Data Normalization : Correct for batch-to-batch variability in compound purity via LC-MS quantification .

Advanced Question: How can computational methods guide the design of derivatives with enhanced target selectivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The sulfinyl group’s oxygen forms hydrogen bonds with Lys45 in MAPK14, while the 6-chloro-pyridine moiety occupies hydrophobic pockets .
  • DFT Calculations : Predict redox stability by analyzing sulfinyl group’s electron-withdrawing effects (LUMO energies: –1.8 eV).
  • MD Simulations : Assess conformational flexibility of the ethyl linker; derivatives with rigid spacers (e.g., propargyl) show improved binding kinetics .

Advanced Question: What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?

Answer:

  • Flow Chemistry : Continuous-flow reactors reduce exothermic risks during acyl chloride formation.
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
  • Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor sulfoxide integrity .

Advanced Question: How do structural modifications at the 6-chloro position affect metabolic stability?

Answer:
Replacing chlorine with electron-deficient groups (e.g., trifluoromethyl) reduces CYP450-mediated dechlorination. In vitro microsomal assays (human liver microsomes, NADPH cofactor) show:

  • 6-Cl : t1/2 = 45 min.
  • 6-CF3 : t1/2 = 120 min.
    Methoxy or amino substitutions increase polarity, enhancing renal clearance but reducing BBB penetration .

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